![molecular formula C13H13ClN2O2S B1420355 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1111156-03-6](/img/structure/B1420355.png)
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
Overview
Description
“2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide” is a specialty product for proteomics research . Its molecular formula is C10H12ClNO2, and it has a molecular weight of 213.66 .
Physical And Chemical Properties Analysis
The physical form of “2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide” is a solid . It has a molecular weight of 213.66 .
Scientific Research Applications
Pharmaceutical Research
This compound is used in the discovery and development of new drugs. Its structure is similar to other compounds that have shown potential in inducing apoptosis in cancer cells . This suggests that it could be used to design novel anticancer agents.
Agricultural Chemistry
The chloro and methoxy groups present in this compound are often seen in molecules used in pesticides and fungicides . Therefore, it could serve as a precursor or an active ingredient in developing new agricultural chemicals.
Material Science
Compounds with similar structures have been studied for their optical properties, such as second harmonic generation (SHG), which is significant in creating new materials for optical devices .
Biochemical Assays
Due to its potential biological activity, this compound can be used in various biochemical assays to study cell growth inhibition, which is crucial in cancer research .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8(14)12(17)16-13-15-11(7-19-13)9-3-5-10(18-2)6-4-9/h3-8H,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJKAJDVTKXUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.